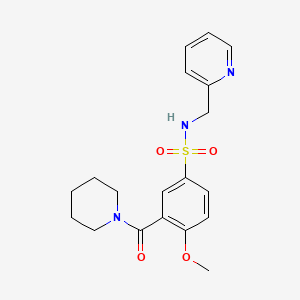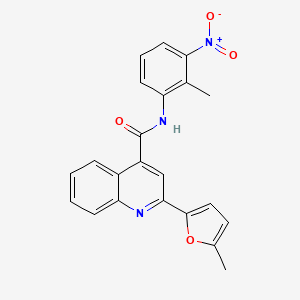
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide
描述
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. MPB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types and is associated with poor prognosis.
作用机制
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is a potent inhibitor of CA IX, which is an enzyme that plays a crucial role in regulating pH in cancer cells. CA IX is overexpressed in response to hypoxia, and its expression is associated with poor prognosis in many cancer types. By inhibiting CA IX, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, particularly in hypoxic tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to reduce intraocular pressure in animal models of glaucoma. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potent inhibitory activity against CA IX. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to be effective in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Another limitation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide is its potential toxicity, particularly in the liver and kidneys.
未来方向
There are several future directions for research on 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to improve its solubility and bioavailability in vivo, which could enhance its therapeutic efficacy. Another direction is to study its potential applications in combination with other anticancer agents, such as chemotherapy and radiation therapy. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide could also be studied for its potential applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of CA IX-specific imaging agents could facilitate the clinical translation of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide as a diagnostic and therapeutic agent for cancer.
科学研究应用
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, particularly in hypoxic tumors. Hypoxia is a common feature of solid tumors, and CA IX is overexpressed in response to hypoxia. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of hypoxic tumors in preclinical studies. 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in other diseases, such as glaucoma, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(13-17(18)19(23)22-11-5-2-6-12-22)27(24,25)21-14-15-7-3-4-10-20-15/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHIOTRUVXTSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B4668064.png)

![2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B4668086.png)
![methyl 4-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4668091.png)
![ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4668105.png)
![N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]imino}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4668107.png)

![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![1-(2-chloro-4-fluorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4668128.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}nicotinamide](/img/structure/B4668135.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B4668150.png)
![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
![diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)